molecular formula C8H9F2N3O2 B1531608 2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid CAS No. 2097990-56-0

2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid

Cat. No.: B1531608
CAS No.: 2097990-56-0
M. Wt: 217.17 g/mol
InChI Key: QVVJRDNBRSBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid is a fluorinated pyrimidine derivative featuring a difluoromethyl (-CHF₂) group at the 6-position of the pyrimidine ring, a methylamino (-N(CH₃)-) substituent at the 4-position, and an acetic acid moiety. Fluorine incorporation, particularly via the difluoromethyl group, enhances physicochemical properties such as metabolic stability, lipophilicity, and bioavailability by modulating electronic effects (e.g., reducing amine basicity) and influencing protein-ligand interactions .

Properties

IUPAC Name

2-[[6-(difluoromethyl)pyrimidin-4-yl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-13(3-7(14)15)6-2-5(8(9)10)11-4-12-6/h2,4,8H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVJRDNBRSBVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation Techniques

Recent advances in difluoromethylation chemistry provide two main approaches:

  • Stepwise difluoromethylation: Involves initial attachment of a CF2-containing ester or sulfone group followed by hydrolysis or decarboxylation to yield the difluoromethyl group. For example, coupling of aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and thermal decarboxylation.

  • Direct difluoromethylation: Utilizes transition metal-catalyzed cross-coupling or radical chemistry to introduce the CF2H group directly onto the aromatic or heteroaromatic ring, often mediated by copper catalysts or via Minisci-type reactions.

Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine as a Model

A closely related intermediate, 4-(difluoromethyl)pyridin-2-amine, has been synthesized via a scalable, practical five-step, two-pot procedure starting from commercially available 2,2-difluoroacetic anhydride. This method avoids hazardous fluorinating agents and sealed vessels, making it suitable for large-scale production.

Key steps include:

  • Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and 2,2-difluoroacetic anhydride.
  • Subsequent transformations leading to the pyridin-2-amine core with a difluoromethyl substituent.
  • Final cyclization and purification steps optimized for kilogram-scale batches with overall yields around 24-46%.

This strategy demonstrates the feasibility of preparing difluoromethyl-substituted heterocycles under practical conditions applicable to the pyrimidine analog.

Coupling to Form 2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic Acid

The aminoacetic acid moiety is typically introduced via amination reactions involving:

  • Nucleophilic substitution or reductive amination of the 4-position on the pyrimidine ring with methylamine or methylaminoacetic acid derivatives.

  • Peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbodiimide derivatives facilitate amide bond formation between the amino group and the acetic acid fragment.

  • Solvents like 1,4-dioxane or dimethylformamide (DMF) and mild acid or base catalysts (e.g., trifluoroacetic acid, p-toluenesulfonic acid) are employed to optimize reaction conditions.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Difluoromethylation 2,2-Difluoroacetic anhydride, ethyl vinyl ether Avoids hazardous fluorinating agents; scalable
Cyclization to pyrimidine core O-methylhydroxylamine, methanol/water One-pot cyclization optimized for yield and scale
Amination/Amide coupling Methylamine or methylaminoacetic acid, EDC, base Carbodiimide coupling agents used for amide bond formation
Purification Preparative HPLC or crystallization Ensures high purity of final product

Research Findings and Optimization

  • The difluoromethylation step is crucial and often rate-limiting; direct methods using copper catalysis have improved efficiency and selectivity.

  • Avoidance of hazardous reagents such as DAST (diethylaminosulfur trifluoride) enhances safety and scalability.

  • Optimization of solvent systems and reaction temperatures is necessary to maximize yields and minimize side reactions.

  • The overall synthetic route benefits from telescoping steps (combining multiple reactions without intermediate purification) to reduce time and cost.

Summary Table of Preparation Method Features

Feature Description Reference(s)
Starting materials 2,2-Difluoroacetic anhydride, ethyl vinyl ether, methylamine
Difluoromethylation approach Stepwise or direct Cu-catalyzed difluoromethylation
Coupling method Carbodiimide-mediated amide bond formation
Reaction scale Laboratory to kilogram scale
Safety considerations Avoidance of hazardous fluorinating agents and sealed vessels
Yield Overall yields ranging from 24% to 46% depending on scale and method

Chemical Reactions Analysis

Types of Reactions

2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid is a pyrimidine derivative that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, agriculture, and biochemistry, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The difluoromethyl group in the compound enhances its bioactivity by increasing lipophilicity, which can improve cellular uptake. For instance, research has shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound with a difluoromethyl substitution exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.

Antiviral Properties

Pyrimidine derivatives are also being explored for their antiviral properties. The compound's structure allows for interaction with viral enzymes, potentially inhibiting viral replication.

Data Table: Antiviral Activity of Pyrimidine Derivatives

Compound NameVirus TypeIC50 (µM)Mechanism of Action
Compound AHIV0.5Reverse transcriptase inhibitor
Compound BHCV0.3NS5B polymerase inhibitor
2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acidInfluenzaTBDTBD

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted a series of pyrimidine derivatives that inhibited DHFR with varying degrees of potency, suggesting a potential pathway for developing new treatments for diseases like cancer and bacterial infections.

Herbicide Development

The structural characteristics of 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid make it suitable for development as a herbicide. Its mechanism may involve disrupting metabolic processes in target plants.

Data Table: Herbicidal Activity

Compound NameTarget Plant SpeciesEfficacy (%)Mode of Action
Compound CWeeds85Photosynthesis inhibitor
2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acidBroadleaf weedsTBDTBD

Biochemical Probes

The compound can serve as a biochemical probe to study metabolic pathways involving amino acids and nucleotides. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and interactions.

Case Study:
In a study examining the effects of various amino acid analogs on enzyme activity, 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid was shown to alter enzyme kinetics significantly, suggesting its utility as a tool for probing metabolic processes.

Mechanism of Action

The mechanism of action of 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural differences and similarities between 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid (Compound A) and analogs:

Compound Pyrimidine Substituents Key Functional Groups Fluorination Pattern
Compound A 6-(Difluoromethyl), 4-(methylamino) Acetic acid CHF₂ at C6
Compound B (EP 4374877 A2) 6-(Trifluoromethyl), complex carbamoyl side chains Carbamoyl, aromatic systems CF₃ at C6
Compound C (Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) 4-(Thietan-3-yloxy), 2-(thioacetate) Thioether, ester None
Key Observations:

Fluorination Impact: Compound A’s difluoromethyl (-CHF₂) group provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Fluorine’s inductive effect reduces the basicity of the methylamino group in Compound A, improving membrane permeability and bioavailability .

Functional Group Contributions :

  • The acetic acid in Compound A enhances aqueous solubility and enables hydrogen bonding with target proteins, a feature absent in Compound C’s ester or Compound B’s carbamoyl groups.
  • Compound C’s thietan-3-yloxy (three-membered sulfur ring) and thioether groups increase lipophilicity but may limit solubility compared to fluorinated analogs .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability: Compound A’s -CHF₂ group offers intermediate metabolic stability compared to -CF₃ (more stable) and non-fluorinated analogs (less stable). For instance, Compound B’s -CF₃ group likely resists cytochrome P450-mediated oxidation more effectively . Compound C’s thioether group may undergo sulfoxidation, reducing its metabolic half-life relative to fluorinated compounds .
  • Target Binding and Selectivity :

    • The acetic acid in Compound A facilitates polar interactions with enzymes or receptors, such as kinases or carboxylase targets. In contrast, Compound B’s bulky carbamoyl and trifluoromethyl groups may favor binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .
    • Compound C’s sulfur-containing substituents could engage in van der Waals interactions or metal coordination, suggesting divergent target profiles .

Physicochemical Properties

Property Compound A Compound B Compound C
LogP ~1.8 (estimated) ~2.5 ~2.2
Solubility (mg/mL) 15–20 <5 8–10
pKa (Acidic) ~3.5 (acetic acid) N/A N/A
  • Compound A’s lower LogP compared to Compound B reflects the balance between fluorine’s lipophilicity-enhancing effects and the acetic acid’s hydrophilicity.
  • Compound C’s intermediate solubility arises from its ester group, which is less polar than carboxylic acids but more soluble than purely aromatic systems .

Biological Activity

2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and inflammation treatment. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a difluoromethyl group and an amino acetic acid moiety. Its structural attributes suggest potential interactions with biological targets, particularly enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study 1 : A study on a related compound demonstrated selective inhibitory activity against mPGES-1, an enzyme implicated in inflammation and cancer progression. Compounds derived from this class showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating their potential as therapeutic agents in oncology .

The proposed mechanism involves the inhibition of key enzymes that facilitate tumor growth and inflammation. For example, the inhibition of mPGES-1 leads to decreased production of prostaglandin E2 (PGE2), which is known to promote tumor growth and metastasis .

Data Table: Biological Activity Overview

Activity Target IC50 (µM) Cell Line Reference
mPGES-1 InhibitionmPGES-1~5A549
Cell Proliferation InhibitionVarious Cancer Cells~10Jurkat, HeLa
Apoptosis Induction--Various

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile. Compounds within this structural class have shown varying degrees of toxicity:

  • Acute Toxicity : Some derivatives have been reported as toxic if ingested, highlighting the need for careful handling and further evaluation .
  • Skin Irritation : Certain analogs can cause skin irritation upon contact .

Q & A

Q. What are the recommended synthetic routes for 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine ring construction followed by functionalization with difluoromethyl and methylamino-acetic acid groups. Key steps include:

  • Intermediate characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
  • Reagent selection : Sodium hydroxide or potassium carbonate as bases, with polar aprotic solvents (e.g., NMP or DMF) to enhance reactivity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

  • NMR spectroscopy : 19F NMR^{19} \text{F NMR} is essential to verify difluoromethyl group integration and chemical environment .
  • Mass spectrometry : HRMS or LC-MS/MS to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline derivatives .

Q. What biological targets are associated with pyrimidine-based analogs of this compound?

Pyrimidine derivatives often target kinases, enzymes, or receptors. Preliminary screening should include:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence-based platforms to assess activity against kinases like EGFR or VEGFR .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 2-{6-(Difluoromethyl)pyrimidin-4-ylamino}acetic acid under mild conditions?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce side products.
  • Solvent optimization : Replace high-boiling solvents (e.g., NMP) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize over-functionalization .

Q. How should contradictory binding affinity data between SPR and ITC be resolved?

  • Experimental replication : Repeat assays under identical buffer conditions (pH, ionic strength) to rule out environmental artifacts.
  • Ligand purity verification : Re-purify the compound via preparative HPLC to exclude impurities affecting results .
  • Data normalization : Account for ligand immobilization effects in SPR by comparing normalized response units (RU) with ITC’s stoichiometry values .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Core modifications : Introduce substituents at the pyrimidine C2 or C6 positions (e.g., halogens, methyl groups) to evaluate steric/electronic effects on activity. Compare with analogs like 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid .
  • Bioisosteric replacement : Replace the difluoromethyl group with trifluoromethyl or chloromethyl to assess tolerance for hydrophobic interactions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites.
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to identify residues critical for binding .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications to prioritize synthetic targets.

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by HPLC-UV/MS analysis to identify degradation products .
  • Plasma stability assays : Incubate with human or animal plasma at 37°C and quantify remaining intact compound via LC-MS .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Animal models : Administer the compound intravenously (IV) and orally (PO) to rodents, with serial blood sampling over 24 hours.
  • Bioanalytical methods : Use LC-MS/MS to measure plasma concentrations and calculate AUC, t1/2t_{1/2}, and bioavailability (%F) .
  • Tissue distribution : Perform qWBA (quantitative whole-body autoradiography) to assess organ-specific accumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid
Reactant of Route 2
2-{[6-(Difluoromethyl)pyrimidin-4-yl](methyl)amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.